Methyl 3-oxo-2-azabicyclo[2.1.1]hexane-1-carboxylate

Constrained Proline Analogues Conformational Analysis Peptidomimetics

Methyl 3-oxo-2-azabicyclo[2.1.1]hexane-1-carboxylate (CAS 116129-05-6), also known as methyl 2,4-methanopyroglutamate, is a bicyclic lactam-ester with the molecular formula C7H9NO3 and a molecular weight of 155.15 g/mol. The compound belongs to the 2-azabicyclo[2.1.1]hexane family, which are constrained proline analogues characterized by a methano-bridged pyrrolidine core.

Molecular Formula C7H9NO3
Molecular Weight 155.15 g/mol
CAS No. 116129-05-6
Cat. No. B044477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-oxo-2-azabicyclo[2.1.1]hexane-1-carboxylate
CAS116129-05-6
Synonyms2-Azabicyclo[2.1.1]hexane-1-carboxylicacid,3-oxo-,methylester(9CI)
Molecular FormulaC7H9NO3
Molecular Weight155.15 g/mol
Structural Identifiers
SMILESCOC(=O)C12CC(C1)C(=O)N2
InChIInChI=1S/C7H9NO3/c1-11-6(10)7-2-4(3-7)5(9)8-7/h4H,2-3H2,1H3,(H,8,9)
InChIKeyCCRHBUGQSJDWFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-oxo-2-azabicyclo[2.1.1]hexane-1-carboxylate (CAS 116129-05-6): Supplier-Grade Identity and Structural Classification for Sourcing Decisions


Methyl 3-oxo-2-azabicyclo[2.1.1]hexane-1-carboxylate (CAS 116129-05-6), also known as methyl 2,4-methanopyroglutamate, is a bicyclic lactam-ester with the molecular formula C7H9NO3 and a molecular weight of 155.15 g/mol . The compound belongs to the 2-azabicyclo[2.1.1]hexane family, which are constrained proline analogues characterized by a methano-bridged pyrrolidine core [1]. Its structure integrates a γ-lactam (3-oxo) and a bridgehead methyl ester, creating a rigid, sp3-rich scaffold. This compound is catalogued primarily as a research intermediate or building block for medicinal chemistry and drug discovery, sourced from specialty chemical suppliers at typical purities of 95% or higher .

Why a Simple Proline or Pyroglutamate Analog Cannot Replace Methyl 3-oxo-2-azabicyclo[2.1.1]hexane-1-carboxylate in Constrained Scaffold Design


Generic substitution within the 2-azabicyclo[2.1.1]hexane family is not feasible because the 3-oxo substituent fundamentally alters the electronic character, hydrogen-bonding capacity, and conformational landscape relative to non-oxo or differentially substituted analogs. The presence of the γ-lactam carbonyl introduces a strong dipole and an H-bond acceptor site that are absent in the parent 2,4-methanoproline scaffold, directly impacting amide bond geometry and molecular recognition. Similarly, the bridgehead methyl ester imposes steric constraints distinct from the free carboxylic acid or bulkier tert-butyl esters, affecting both reactivity in downstream chemistry and biological target engagement. These structural variations translate into divergent trans/cis amide ratios, altered pyrrolidine ring pucker preferences, and differential metabolic stability, making interchange with other in-class building blocks a source of significant and often unpredictable variation in structure-activity relationships [1].

Quantitative Differentiation Evidence for Methyl 3-oxo-2-azabicyclo[2.1.1]hexane-1-carboxylate Versus Closest Analogs


Conformational Rigidity: Bridgehead Substitution Locks the 2-Azabicyclo[2.1.1]hexane Scaffold to a Single Ring Pucker

The 2-azabicyclo[2.1.1]hexane scaffold is intrinsically locked into a single pyrrolidine ring pucker, in contrast to natural proline which interconverts between Cγ-endo and Cγ-exo puckers. For the specific 4(R)-hydroxy-substituted derivative, the trans/cis amide ratio was reported as 3.5 in D2O, compared to 2.5 for the analogous (2S,4R)-4-hydroxyproline residue in the same solvent. While the 3-oxo derivative's trans/cis ratio has not been directly measured against this baseline, the scaffold's fundamental inability to adopt both puckers means that any C4 substituent effect on the amide equilibrium is exerted through a single, invariant geometry, eliminating a key variable present in proline [1].

Constrained Proline Analogues Conformational Analysis Peptidomimetics

Synthetic Accessibility: Multigram Preparation of the 2-Azabicyclo[2.1.1]hexane Carboxylate Core Achieved at 32% Yield Over Five Steps

An optimized procedure for 4-substituted 2-azabicyclo[2.1.1]hexane-1-carboxylates (2,4-methanoprolines) delivered the key bicyclic building block in 32% overall yield over five laboratory steps on scales up to 0.7 kg. This represents a practical multigram route; however, the reported synthesis targets the non-oxo scaffold and does not directly include the 3-oxo methyl ester. The 3-oxo compound requires distinct synthetic entry, typically via [2+2] photocycloaddition or from pyroglutamic acid precursors. Procurement value arises from the availability of this core scaffold at scale, implying that downstream derivatives, including the 3-oxo variant, can be accessed through further functionalization [1].

Process Chemistry Building Block Synthesis Scalability

Biological Activity Potential: 3-Oxo-2-azabicyclohexane Derivatives Are Patented as Key Intermediates for Antibacterial Agents

Patent US4754029A, assigned to Eisai Co., Ltd., establishes that 3-oxo-2-azabicyclohexane derivatives bearing an optically active ester at the bridgehead position serve as intermediates for synthesizing antibacterial compounds. The patent specifically claims structures where the bridgehead carboxyl is esterified with a chiral auxiliary (e.g., menthyl group). The methyl ester (116129-05-6) represents the simplest achiral variant of this claimed scaffold. While the patent does not disclose comparative MIC data for the methyl ester itself, it provides a legal and structural basis for differentiating this compound from non-3-oxo azabicyclohexanes that lack the antibacterial intermediate claim [1].

Antibacterial Intermediates Patent Evidence Drug Discovery

Procurement-Guided Application Scenarios for Methyl 3-oxo-2-azabicyclo[2.1.1]hexane-1-carboxylate Based on Verified Differentiation Evidence


Design of Conformationally Constrained Peptidomimetics Requiring a Fixed Amide Geometry

The 2-azabicyclo[2.1.1]hexane scaffold locks the pyrrolidine ring into a single pucker, which directly controls the trans/cis ratio of the adjacent amide bond. This makes the 3-oxo methyl ester a candidate for replacing proline or pyroglutamate residues in peptide sequences where a predetermined backbone conformation is required for target binding. The scaffold-level evidence from Jenkins et al. (2004) indicates that substituent effects on amide geometry are exerted without the confounding variable of ring pucker interconversion, offering a more predictable structure-activity relationship than flexible proline analogs [1].

Synthesis of Antibacterial Lead Compounds via 3-Oxo-2-azabicyclohexane Intermediates

Patent US4754029A explicitly describes the use of 3-oxo-2-azabicyclohexane carboxylate esters as intermediates for antibacterial agents. The methyl ester (CAS 116129-05-6) serves as the simplest entry point into this patented intermediate space. Medicinal chemistry teams pursuing novel antibacterial scaffolds can use this compound to replicate or modify the Eisai lead series, with the assurance that the 3-oxo functionality is essential to the claimed intermediate class, distinguishing it from non-oxo azabicyclohexane building blocks [1].

Exploration of sp3-Rich Fragment Libraries for Fragment-Based Drug Discovery

The compound's rigid, three-dimensional architecture aligns with the 'Escape from Flatland' paradigm in drug discovery. The 3-oxo group adds a hydrogen-bond acceptor and dipole moment absent in the parent 2,4-methanoproline, increasing the scaffold's vector diversity for fragment screening. While direct comparative data against non-oxo analogs in fragment screens is not publicly available, the scaffold's established synthetic scalability (32% yield over 5 steps for the core) supports its incorporation into fragment libraries requiring multi-gram availability [2].

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